Linagliptin Methyl Dimer

Catalog No.
S14390319
CAS No.
M.F
C51H56N16O4
M. Wt
957.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linagliptin Methyl Dimer

Product Name

Linagliptin Methyl Dimer

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-1-[[4-[2-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]ethyl]quinazolin-2-yl]methyl]-3-methylpurine-2,6-dione

Molecular Formula

C51H56N16O4

Molecular Weight

957.1 g/mol

InChI

InChI=1S/C51H56N16O4/c1-6-8-26-64-42-44(58-48(64)62-24-14-16-33(52)28-62)60(4)51(71)67(47(42)69)31-41-56-38-21-13-11-19-36(38)39(57-41)22-23-53-34-17-15-25-63(29-34)49-59-45-43(65(49)27-9-7-2)46(68)66(50(70)61(45)5)30-40-54-32(3)35-18-10-12-20-37(35)55-40/h10-13,18-21,33-34,53H,14-17,22-31,52H2,1-5H3/t33-,34-/m1/s1

InChI Key

RYJQYUJRKHESAR-KKLWWLSJSA-N

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)CCNC6CCCN(C6)C7=NC8=C(N7CC#CC)C(=O)N(C(=O)N8C)CC9=NC1=CC=CC=C1C(=N9)C)C

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)CCN[C@@H]6CCCN(C6)C7=NC8=C(N7CC#CC)C(=O)N(C(=O)N8C)CC9=NC1=CC=CC=C1C(=N9)C)C

Linagliptin Methyl Dimer (CAS 1418133-47-7 / 2463617-49-2) is a critical, highly specific dimeric degradation product and process impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin. Formed primarily via acid-catalyzed aza-enolization where a Schiff base intermediate attacks a second linagliptin molecule, this compound serves as an indispensable analytical reference standard [1]. In pharmaceutical procurement, securing the exact, fully characterized methyl dimer is required for validating stability-indicating reverse-phase HPLC (RP-HPLC) and LC-MS methods. It provides the definitive retention time and mass-spectral marker (m/z 945.08) necessary to meet stringent ICH Q3A/Q3B regulatory thresholds for impurity quantification in active pharmaceutical ingredient (API) release and forced degradation studies [2].

Research Fit

Product Type
Characterized process-related impurity reference standard
Workflow Fit
Analytical method validation, impurity profiling, stability studies
Selection Logic
Supports ICH Q3A impurity quantification and system suitability

In the context of ANDA submissions and API quality control, generic substitution of impurity standards is analytically unviable. Utilizing closely related analogs, such as the Linagliptin N,N'-Methylene Dimer or uncharacterized crude degradation mixtures, results in mismatched chromatographic retention times and divergent MS/MS fragmentation patterns [1]. Because regulatory guidelines demand absolute structural confirmation and precise quantification of specific degradants down to the 0.05% threshold, using an incorrect structural isomer or a generic in-class substitute will cause false positives, method validation failures, and potential regulatory rejection of stability data [2]. Only the precise Linagliptin Methyl Dimer provides the exact isotopic and chromatographic footprint required to accurately track acid-induced degradation pathways.

Substitution Risk

Linagliptin API cannot substitute due to distinct dimeric structure, chromatographic behavior, and DPP-4 activity profile.
Other DPP-4 inhibitors or alternative impurities do not meet ICH Q3A/Q3B requirements for impurity quantification and control.
Uncharacterized or low-purity impurity standards may shift relative response factors, compromising accuracy in batch release decisions.

Chromatographic Specificity Against Structural Analogs

When validating stability-indicating RP-HPLC methods, Linagliptin Methyl Dimer exhibits a distinct and non-overlapping retention time compared to other dimeric impurities. While the N,N'-Methylene Dimer (MW 957.1 g/mol) and the AD1 hydrolysis degradant elute at different intervals due to varying polarities, the Methyl Dimer (MW 945.08 g/mol) provides the exact retention marker required for the AD2 degradation pathway [1]. This precise chromatographic resolution is critical for preventing peak co-elution during the analysis of acid-stressed linagliptin batches [2].

Evidence DimensionChromatographic retention and molecular mass marker
Target Compound DataMW 945.08 g/mol; specific AD2 retention time marker
Comparator Or BaselineLinagliptin N,N'-Methylene Dimer (MW 957.1 g/mol)
Quantified Difference12.02 g/mol mass difference and distinct HPLC retention profile
ConditionsStability-indicating RP-HPLC / LC-MS analysis of linagliptin API

Procuring the exact mass-matched standard prevents peak misidentification and ensures compliance with ICH guidelines for impurity quantification.

DPP-4 Inhibition
Reported
IC50 0.4–1.1 nM vs Linagliptin ~1 nM
Reported comparable inhibition potency supports impurity safety assessment context.
Data to verify: vendor-reported, multiple experiments.

Definitive Marker for Acid-Catalyzed Forced Degradation

Under forced degradation conditions, linagliptin predominantly degrades into specific acidic degradants. Linagliptin Methyl Dimer is the definitive AD2 degradant formed via acid-catalyzed aza-enolization [1]. Unlike oxidation-induced degradants (OX1-OX4) which form under peroxide stress, the Methyl Dimer is the exclusive quantitative marker for assessing the API's vulnerability to acidic formulation environments or processing steps [2].

Evidence DimensionDegradation pathway specificity
Target Compound DataPrimary marker for acid-catalyzed degradation (AD2)
Comparator Or BaselineOxidation impurities (OX1-OX4)
Quantified DifferenceExclusive formation under acidic stress (e.g., 0.1 M HCl) vs. peroxide stress
ConditionsICH-compliant forced degradation studies (0.1 M HCl, 60°C)

Buyers must procure this specific dimer to accurately validate the acid-stability profile of linagliptin formulations during shelf-life testing.

Molecular Weight
Cross-study comparable
945.08 g/mol vs 472.5 g/mol (Linagliptin)
Distinct mass enables unambiguous LC-MS detection and retention time calibration.
Supports system suitability marker use in validated methods.

High-Purity Reference for Regulatory Submissions

For regulatory submissions, impurity standards must possess high chemical purity to calibrate HPLC detectors for accurate Area-Under-the-Curve (AUC) quantification. Commercially procured Linagliptin Methyl Dimer reference standards typically offer ≥95% purity [2]. Using crude extracted degradation mixtures instead of a certified, high-purity synthesized dimer introduces baseline noise and calibration errors, making it impossible to reliably quantify the impurity below the 0.1% reporting threshold [1].

Evidence DimensionCalibration accuracy for API release
Target Compound Data≥95% purity certified reference standard
Comparator Or BaselineCrude in-house degradation mixtures
Quantified DifferenceEnables precise quantification below the 0.1% ICH threshold without baseline interference
ConditionsQuantitative API release testing and QA/QC workflows

A highly pure, certified reference standard is mandatory for legally defensible API batch release and regulatory dossier approval.

Chromatographic Purity
Specification review
Certified >95% to >98% (HPLC)
High purity supports relative response factor determination and method validation.
Purity is intentionally lower than API to represent impurity reference material specifications.
Storage Stability
Context-dependent
Stable ≥2 years at -20°C vs ambient storage for API
Cryo-storage prevents degradation that could compromise quantitative accuracy.
Class-level inference; vendor storage recommendations apply.

Stability-Indicating Method (SIM) Validation for Linagliptin API

Linagliptin Methyl Dimer is heavily utilized by analytical R&D laboratories to develop and validate stability-indicating RP-HPLC and UPLC methods. By spiking the API with this exact dimer, chemists can prove that their chromatographic method successfully resolves the active ingredient from its primary acid-catalyzed degradation products, a mandatory step for regulatory approval [1].

ICH-Compliant Forced Degradation Studies

During the pre-formulation and formulation phases, pharmaceutical manufacturers use this standard to map the degradation kinetics of linagliptin. It serves as the definitive reference to track the formation of the AD2 aza-enolization product when the drug is exposed to acidic excipients or harsh manufacturing conditions, such as wet granulation with acidic binders [2].

Routine Quality Control and Batch Release Testing

For commercial manufacturing of linagliptin tablets, QC laboratories require the Linagliptin Methyl Dimer to perform routine batch release testing. It acts as the external standard to ensure that the levels of dimeric impurities in the final product remain below the safety thresholds dictated by pharmacopeial monographs and ICH Q3B(R2) guidelines [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Impurity Quantification in API
Certified purity and characterized spectral data
ICH Q3A reporting threshold compliance and relative response factor determination
Regulatory Method Validation
Defined chromatographic retention and MS/MS fragmentation
Stability-indicating method development and degradation product identification
Impurity Safety Assessment
Reported DPP-4 inhibition activity context
Impurity qualification studies and pharmacological activity context review
LC-HRMS Impurity Profiling
High molecular weight and unique isotopic distribution
Confident identification and relative quantitation of dimeric impurities

XLogP3

4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

956.46704433 g/mol

Monoisotopic Mass

956.46704433 g/mol

Heavy Atom Count

71

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